molecular formula C8H16N2O2 B12275923 2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide

2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide

Cat. No.: B12275923
M. Wt: 172.22 g/mol
InChI Key: NKGYDHXWYCRGCT-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide is a chemical compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide typically involves the reaction of N,N-dimethylpyrrolidine with formaldehyde and a suitable amide source under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the reagent used.

Scientific Research Applications

2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity. Additionally, the dimethylpyrrolidine moiety can interact with hydrophobic regions of proteins or enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydroxymethyl)pyrrolidine-1-carboxamide
  • N,N-dimethylpyrrolidine-1-carboxamide
  • 2-(hydroxymethyl)-N-methylpyrrolidine-1-carboxamide

Uniqueness

2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide is unique due to the presence of both the hydroxymethyl and N,N-dimethyl groups. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide

InChI

InChI=1S/C8H16N2O2/c1-9(2)8(12)10-5-3-4-7(10)6-11/h7,11H,3-6H2,1-2H3

InChI Key

NKGYDHXWYCRGCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCCC1CO

Origin of Product

United States

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